molecular formula C15H22N2O3 B8515835 5-tert-Butyl-2-((3,3-dimethylureido)methyl)benzoic Acid

5-tert-Butyl-2-((3,3-dimethylureido)methyl)benzoic Acid

Cat. No. B8515835
M. Wt: 278.35 g/mol
InChI Key: PPUMRDAWXDYNOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-tert-Butyl-2-((3,3-dimethylureido)methyl)benzoic Acid is a useful research compound. Its molecular formula is C15H22N2O3 and its molecular weight is 278.35 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C15H22N2O3

Molecular Weight

278.35 g/mol

IUPAC Name

5-tert-butyl-2-[(dimethylcarbamoylamino)methyl]benzoic acid

InChI

InChI=1S/C15H22N2O3/c1-15(2,3)11-7-6-10(12(8-11)13(18)19)9-16-14(20)17(4)5/h6-8H,9H2,1-5H3,(H,16,20)(H,18,19)

InChI Key

PPUMRDAWXDYNOA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=C(C=C1)CNC(=O)N(C)C)C(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

A 500-mL, three-neck, round-bottomed flask equipped with a magnetic stirrer, addition funnel and thermocouple was purged with nitrogen and charged with 107a (9.36 g, 40.0 mmol) and THF (120 mL). The reaction was cooled to −70° C. and t-butyllithium (1.7 M in pentane, 56 mL, 95.2 mmol) was added dropwise. The reaction was allowed to warm to −45 to −35° C. for 0.5 h and then cooled back down to −78° C. The reaction was then cannulated into a 1-L, three-neck, round-bottomed flask which was filled with ˜100-200 g of dry ice under a flow of nitrogen. The mixture was warmed to room temperature and then concentrated under reduced pressure to dryness. Water (250 mL) and hexanes (250 mL) were added and the solution shaken. The aqueous layer was separated and extracted with methyl t-butyl ether ((150 mL). The aqueous layer was separated and then filtered through Cellpure P65 to clarify it. The aqueous filtrate was acidified with 20 mL of 12.1 M hydrochloric acid and stirred at ambient temperature overnight. After this time, the aqueous solution was decanted off, and the remaining solid was dried overnight under vacuum to afford an 80% yield of 107b (8.91 g) as a tan solid: 1H NMR (300 MHz, DMSO-d6) δ 12.97 (br s, 1H), 7.80 (d, 1H, J=2.1 Hz), 7.56 (dd, 1H, J=6.0, 2.1 Hz), 7.32 (d, 1H, J=8.1 Hz), 6.78 (t, 1H, J=5.7 Hz), 4.46 (d, 2H, J=5.7 Hz), 2.82 (s, 6H), 1.28 (s, 9H).
Name
Quantity
9.36 g
Type
reactant
Reaction Step One
Name
Quantity
120 mL
Type
solvent
Reaction Step One
Quantity
56 mL
Type
reactant
Reaction Step Two
[Compound]
Name
1-L
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
150 (± 50) g
Type
reactant
Reaction Step Four
Name
Yield
80%

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